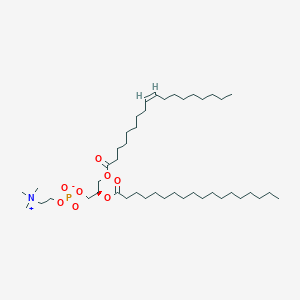

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine

説明

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC), also designated as 18:1-18:0 PC, is a mixed-chain phosphatidylcholine (PC) with a molecular formula of C₄₄H₈₆NO₈P . Structurally, it features an oleic acid (18:1, cis-9) at the sn-1 position and a stearic acid (18:0) at the sn-2 position. This phospholipid is widely used in membrane biology studies due to its asymmetric acyl chain arrangement, which mimics the natural composition of eukaryotic cell membranes. OSPC exhibits intermediate membrane fluidity compared to fully saturated or polyunsaturated PCs, making it a critical model for studying lipid-protein interactions and bilayer dynamics .

特性

IUPAC Name |

[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCSTNQFYPVOR-VHONOUADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with oleic acid and stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds through the formation of intermediate mono- and diacylglycerols, which are subsequently phosphorylated to yield the final product.

Industrial Production Methods: In industrial settings, the production of 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods .

化学反応の分析

Types of Reactions: 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The unsaturated oleoyl group can be oxidized to form hydroperoxides and other oxidation products.

Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidylcholine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Hydroperoxides and aldehydes.

Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Substitution: Various phosphatidylcholine derivatives.

科学的研究の応用

Chemical Properties and Structure

OSPC is a phosphatidylcholine with the molecular formula and a molecular weight of approximately 788.13 g/mol. It features one oleoyl (18:1) and one stearoyl (18:0) fatty acid chain, contributing to its amphiphilic nature, which is crucial for its role in forming lipid bilayers and micelles.

Drug Delivery Systems

Liposomal Formulations

OSPC is extensively used in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drug delivery, enhancing the bioavailability and stability of therapeutic agents.

- Case Study: Anticancer Drug Delivery

Research has demonstrated that liposomes containing OSPC can effectively encapsulate chemotherapeutic agents, improving their therapeutic efficacy while reducing systemic toxicity. For instance, a study showed that OSPC-based liposomes enhanced the delivery of doxorubicin to cancer cells, leading to increased apoptosis rates compared to free drug administration .

Transdermal Delivery Systems

OSPC is also utilized in transdermal drug delivery systems, where it aids in the permeation of drugs through the skin barrier.

- Case Study: Enhanced Skin Permeability

A study investigated the use of OSPC in formulating transdermal patches for delivering anti-inflammatory drugs. The results indicated a significant increase in drug permeation across human skin models when OSPC was included in the formulation .

Cancer Therapy

Mechanisms of Action

OSPC has shown potential in cancer therapy through its ability to induce apoptosis in cancer cells by modulating cellular signaling pathways.

- Case Study: Apoptosis Induction in Leukemia Cells

In chronic myelogenous leukemia (CML) K562 cells, OSPC was found to inhibit histone deacetylase 3 (HDAC3) and signal transducer and activator of transcription 3 (STAT3) phosphorylation. This inhibition led to significant cytotoxic effects and apoptosis, highlighting OSPC's potential as a therapeutic agent in leukemia treatment .

Membrane Biophysics

Membrane Studies

OSPC plays a critical role in studying membrane dynamics due to its unique properties that influence membrane fluidity and elasticity.

- Case Study: Interaction with Cholesterol

Research has explored how OSPC interacts with cholesterol within model membranes. The findings revealed that varying cholesterol concentrations significantly affect the elastic properties of membranes composed of OSPC, providing insights into lipid bilayer stability .

Data Summary Table

作用機序

The mechanism of action of 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with membrane proteins and participates in signaling pathways by serving as a precursor for bioactive lipids . The compound targets various molecular pathways, including those involved in inflammation and cell proliferation .

類似化合物との比較

Structural Isomers: 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)

- Structural Difference : SOPC (18:0-18:1 PC) reverses the acyl chain positions of OSPC, placing stearic acid (sn-1) and oleic acid (sn-2).

- Physicochemical Impact :

- Membrane Fluidity : Despite identical molecular formulas, OSPC and SOPC exhibit distinct phase behaviors. Raman spectroscopy reveals that the sn-2 unsaturated chain (oleic acid in OSPC) increases local disorder in the glycerol backbone region compared to SOPC .

- Analytical Differentiation : DESI-MS struggles to distinguish these isomers, but Raman spectroscopy identifies unique spectral signatures (e.g., C=C stretching vibrations at 1650 cm⁻¹) to resolve them .

- Biological Relevance : The positional isomerism affects lipid-protein interactions, such as enzyme binding to phospholipase A₂ (PLA₂), which preferentially hydrolyzes sn-2 acyl chains .

Polyunsaturated Analogues: 2-O-Arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine (ASPC)

- Structural Difference : ASPC replaces OSPC’s sn-2 oleate with arachidonic acid (20:4) , a polyunsaturated fatty acid (PUFA).

- Functional Impact: Metabolic Pathways: ASPC serves as a biosynthetic precursor for arachidonic acid-derived eicosanoids (e.g., prostaglandins) and endocannabinoids like 2-arachidonoylglycerol (2-AG) . Enzyme Specificity: PLA₂-mediated hydrolysis of ASPC releases arachidonate, triggering inflammatory signaling cascades, unlike OSPC’s oleate, which has milder signaling roles .

- Synthetic Challenges : Acyl migration during ASPC synthesis is minimized (<3%) using enzymatic methods, highlighting structural sensitivity in phospholipid synthesis .

Oxidized Derivatives: 1-Stearoyl-2-(13'-oxo-9',11'-tridecadienoyl)-sn-glycero-3-phosphocholine (OTDA-PC)

- Structural Difference : OTDA-PC contains an oxidized sn-2 acyl chain with a conjugated keto-diene group.

- Reactivity: OTDA-PC forms Michael adducts with lysine, arginine, and histidine, unlike non-oxidized OSPC. This reactivity contributes to its role in pathological processes like atherosclerosis .

Ether-Linked Analogues: 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH₃)

- Structural Difference : ET-18-OCH₃ features an ether-linked alkyl chain (sn-1) and a methyl group (sn-2), contrasting with OSPC’s ester-linked acyl chains.

- Therapeutic Applications : ET-18-OCH₃ exhibits antitumor activity but requires liposomal encapsulation (e.g., ELL-12) to reduce hemolytic toxicity. Its ether linkage enhances metabolic stability compared to OSPC .

Fully Saturated and Lyso-Forms

- Fully Saturated PCs (e.g., 1,2-Distearoyl-PC (DSPC)) :

- Lyso-PC (1-Stearoyl-2-hydroxy-sn-glycero-3-PC) :

Comparative Data Table

Research Findings and Implications

- Membrane Dynamics : OSPC’s mixed saturation supports lipid raft formation, while ASPC’s PUFA enhances membrane curvature and fusion .

- Disease Relevance: Oxidized PCs (e.g., OTDA-PC) accumulate in atherosclerosis, whereas OSPC’s non-reactive structure is less pathogenic .

- Analytical Advances : Raman spectroscopy and enzymatic synthesis methods are critical for resolving isomer-specific lipid functions .

生物活性

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC) is a phosphatidylcholine (PC) that plays significant roles in cellular structure and function. This article provides an in-depth analysis of its biological activity, including its structural characteristics, metabolic pathways, and functional implications in various biological contexts.

Structural Characteristics

OSPC is an asymmetric phospholipid composed of oleic acid at the C-1 position and stearic acid at the C-2 position of the glycerol backbone. Its unique structure contributes to its distinct physical properties, such as membrane fluidity and elasticity. The fatty acid composition influences the lipid's interaction with membrane proteins and other lipids, which is crucial for cellular signaling and membrane dynamics.

Table 1: Structural Properties of OSPC

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₅NO₈P |

| Molecular Weight | 500.45 g/mol |

| Fatty Acid Composition | Oleic Acid (C18:1) / Stearic Acid (C18:0) |

| Head Group | Phosphocholine |

1. Membrane Dynamics

OSPC is integral to the formation and maintenance of lipid bilayers, influencing membrane fluidity and permeability. Its asymmetric structure allows for varied interactions with cholesterol and proteins, thereby modulating membrane properties essential for cellular signaling and transport mechanisms .

2. Enzymatic Activity

Research indicates that OSPC exhibits specific enzymatic activities, particularly as a substrate for lysosomal phospholipase A2 (LPLA2). LPLA2 hydrolyzes phospholipids, playing a crucial role in lipid metabolism and cellular signaling pathways. OSPC's unsaturated acyl chain at the C-1 position enhances its susceptibility to hydrolysis compared to saturated phospholipids .

Metabolic Pathways

OSPC is involved in several metabolic pathways, including:

- Lipid Remodeling: OSPC participates in the dynamic remodeling of membrane lipids, which is vital for maintaining cellular homeostasis and responding to environmental changes .

- Signal Transduction: As a component of cell membranes, OSPC is implicated in signal transduction pathways that regulate various physiological processes .

Case Study 1: Impact on Lipid Metabolism

A study investigating the role of OSPC in lipid metabolism found that its incorporation into membranes affects the activity of key enzymes involved in lipid biosynthesis. The presence of unsaturated fatty acids was shown to enhance enzyme activity, suggesting a regulatory role for OSPC in lipid metabolic pathways .

Case Study 2: Role in Disease Models

In models of neurodegenerative diseases, alterations in phosphatidylcholine composition, including levels of OSPC, have been linked to disease progression. Specifically, changes in membrane fluidity due to variations in OSPC levels were associated with impaired neuronal signaling and increased susceptibility to apoptosis .

Q & A

Q. What are the standard methods for synthesizing OSPC with high enantiomeric purity?

OSPC is synthesized via regioselective acylation of <i>sn</i>-glycero-3-phosphocholine. A common approach involves:

- Step 1 : Acylation of the <i>sn</i>-1 position with stearoyl chloride under controlled anhydrous conditions.

- Step 2 : Acylation of the <i>sn</i>-2 position with oleoyl anhydride, ensuring minimal migration of acyl groups.

- Step 3 : Purification using silica gel chromatography or recrystallization to achieve ≥98% purity (verified via TLC/GC) .

Critical factors include reaction temperature (< 0°C for <i>sn</i>-2 acylation) and protecting group strategies to prevent racemization .

Q. How can OSPC be characterized to confirm its structural integrity and purity?

- Purity Assessment : Combine thin-layer chromatography (TLC) with solvent systems like chloroform:methanol:water (65:25:4) and gas chromatography (GC) for fatty acid composition analysis .

- Structural Confirmation : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify acyl chain positions and stereochemistry. Key NMR signals include the <i>sn</i>-3 phosphocholine headgroup (δ 3.2–3.5 ppm) and oleoyl double bond (δ 5.3 ppm) .

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (MW = 786.1 g/mol) and detect lysophospholipid contaminants .

Q. What experimental systems are optimal for studying OSPC in membrane models?

- Lipid Vesicles : Prepare unilamellar vesicles via extrusion (100 nm pores) in buffer (e.g., 10 mM HEPES, pH 7.4). Monitor phase behavior using differential scanning calorimetry (DSC) to assess transitions near 25–30°C .

- Nanodiscs : Incorporate OSPC into nanodiscs with membrane scaffold proteins (MSP1D1) for studying protein-lipid interactions. Use size-exclusion chromatography to isolate monodisperse particles .

Advanced Research Questions

Q. How can isotopic labeling of OSPC enhance NMR-based studies of lipid dynamics?

- <sup>13</sup>C-Labeling : Introduce <sup>13</sup>C at glycerol backbone positions (C1, C3) via labeled glycerol precursors. This avoids <sup>13</sup>C-<sup>13</sup>C coupling artifacts in NMR spectra .

- Deuterated Acyl Chains : Use deuterated stearic acid (d35-18:0) to isolate headgroup dynamics in <sup>2</sup>H NMR. This is critical for studying lateral diffusion in bilayers .

Methodological Tip : Enzymatic cleavage (e.g., phospholipase A2) of labeled OSPC can validate positional specificity of isotopes .

Q. How should researchers resolve contradictions in OSPC oxidation data across studies?

Discrepancies in oxidation rates often arise from:

- Experimental Conditions : Compare studies under identical O2 tension, temperature, and radical initiators (e.g., AAPH).

- Analytical Methods : Use headspace SPME-GC/MS to quantify volatile aldehydes (e.g., hexanal) instead of TBARS assays, which lack specificity for phospholipid peroxidation .

Case Study : OSPC oxidation in soy lecithin matrices shows 2× faster degradation than in pure bilayers due to interfacial interactions .

Q. What strategies mitigate acyl chain migration during OSPC storage or experimental use?

- Storage : Lyophilize OSPC under argon and store at −80°C. Avoid repeated freeze-thaw cycles.

- In Experiments : Maintain pH > 7.0 to reduce hydrolysis. Add antioxidants (e.g., BHT) in oxidation studies, but validate their inertness in the system .

Validation : Monitor lysophosphatidylcholine (Lyso-PC) levels via LC-MS; >5% contamination invalidates membrane integrity assays .

Q. How can OSPC be utilized in enzymatic assays to study phospholipase A2 (PLA2) specificity?

- Fluorogenic Assays : Incorporate OSPC into vesicles with quenched BODIPY-labeled acyl chains. PLA2 activity releases fluorescent fragments, measured at λex/λem = 488/520 nm .

- Isotope-Tracer Studies : Use <sup>14</sup>C-oleoyl-labeled OSPC to quantify hydrolysis products via scintillation counting. Compare kinetics with other substrates (e.g., POPC) to infer sn-2 preference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。